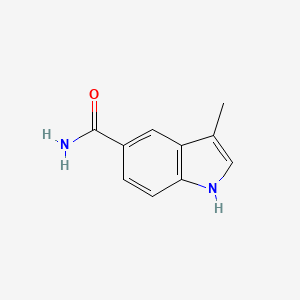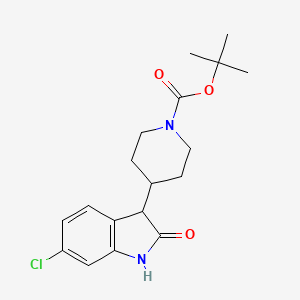
tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate, also known as C16, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent. This molecule has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate acts as an inhibitor of certain enzymes and receptors, including the serine/threonine kinase PIM1 and the histone deacetylase HDAC6. By inhibiting these targets, tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate can disrupt various cellular pathways involved in disease progression. Additionally, tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate has been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate has been shown to have neuroprotective effects in models of neurological disorders.
Advantages and Limitations for Lab Experiments
Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate has several advantages as a research tool, including its specificity and potency as an inhibitor. However, it also has limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate, including the development of more potent and selective inhibitors, the investigation of its potential as a combination therapy with other drugs, and the exploration of its effects on other cellular pathways and targets. Additionally, further studies are needed to fully understand the potential benefits and limitations of tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate as a therapeutic agent.
Scientific Research Applications
Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have inhibitory effects on enzymes and receptors involved in cancer, inflammation, and neurological disorders. This molecule has been studied in both in vitro and in vivo models, with promising results.
properties
IUPAC Name |
tert-butyl 4-(6-chloro-2-oxo-1,3-dihydroindol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-18(2,3)24-17(23)21-8-6-11(7-9-21)15-13-5-4-12(19)10-14(13)20-16(15)22/h4-5,10-11,15H,6-9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPGKDKRCNKKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C3=C(C=C(C=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)
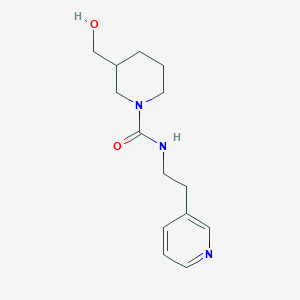
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
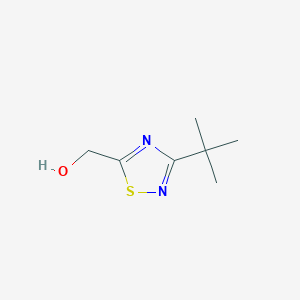
![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
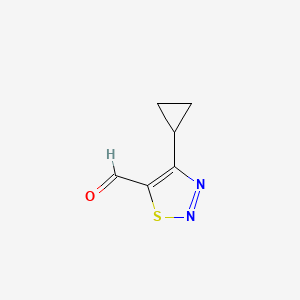
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)


